(5-Bromoisoquinolin-3-yl)methanamine
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Overview
Description
(5-Bromoisoquinolin-3-yl)methanamine: is a chemical compound with the following structure:
C10H9BrN2
It belongs to the class of isoquinoline derivatives and contains a bromine atom attached to the isoquinoline ring. The compound’s systematic name is 1-(5-bromoisoquinolin-3-yl)methanamine . It is often encountered as its hydrochloride salt, 1-(5-bromoisoquinolin-3-yl)methanamine hydrochloride .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 5-bromoisoquinoline with formaldehyde followed by reduction. The reaction proceeds as follows:
Formylation: 5-Bromoisoquinoline reacts with formaldehyde (methanal) to form the corresponding imine intermediate.
Reduction: The imine intermediate is reduced to yield .
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, catalysts, and purification steps ensures efficient and cost-effective synthesis.
Chemical Reactions Analysis
Reactivity:
(5-Bromoisoquinolin-3-yl)methanamine: can participate in various chemical reactions:
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Reduction: Reduction of the imine group can yield secondary amines.
Functionalization: The isoquinoline ring can be further functionalized.
Formylation: Formaldehyde (methanal) and acid catalysts (e.g., HCl).
Reduction: Common reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Functionalization: Various reagents specific to the desired reaction.
Major Products: The major product of the reduction step is This compound itself.
Scientific Research Applications
(5-Bromoisoquinolin-3-yl)methanamine: finds applications in:
Medicinal Chemistry: It serves as a building block for designing bioactive compounds.
Pharmacology: Researchers explore its potential as a drug candidate.
Chemical Biology: It can be used to probe biological processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or modulate cellular pathways relevant to its intended use.
Comparison with Similar Compounds
While there are related isoquinoline derivatives, the unique combination of the bromine substituent and the methanamine group distinguishes (5-Bromoisoquinolin-3-yl)methanamine from other compounds. Similar compounds include:
Properties
Molecular Formula |
C10H9BrN2 |
---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
(5-bromoisoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C10H9BrN2/c11-10-3-1-2-7-6-13-8(5-12)4-9(7)10/h1-4,6H,5,12H2 |
InChI Key |
NRKOJXBTPYUDSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N=C2)CN)C(=C1)Br |
Origin of Product |
United States |
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